molecular formula C9H12N2O B14726769 4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol CAS No. 5453-87-2

4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol

Cat. No.: B14726769
CAS No.: 5453-87-2
M. Wt: 164.20 g/mol
InChI Key: PSTOBDGUBPPQBF-UHFFFAOYSA-N
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Description

4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol is a heterocyclic compound with the molecular formula C9H12N2O It is a derivative of pyrindin, characterized by the presence of an amino group at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the intermediate hydrazone, which is then subjected to cyclization and subsequent functionalization to introduce the amino and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

CAS No.

5453-87-2

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-amino-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one

InChI

InChI=1S/C9H12N2O/c1-5-8(10)6-3-2-4-7(6)11-9(5)12/h2-4H2,1H3,(H3,10,11,12)

InChI Key

PSTOBDGUBPPQBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC2)NC1=O)N

Origin of Product

United States

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